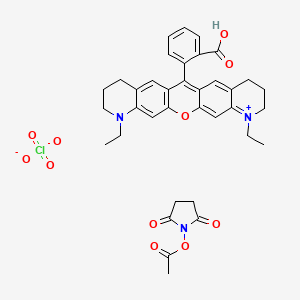
Ethyl 2-(acetylamino)-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HFI-437 is a potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM. It functions as a cognitive enhancer and has been studied for its potential therapeutic applications in memory disorders and neurodegenerative diseases .
Preparation Methods
The synthesis of HFI-437 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization .
Chemical Reactions Analysis
HFI-437 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: HFI-437 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
HFI-437 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAP and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cognitive functions and memory enhancement.
Medicine: Explored for its potential therapeutic applications in treating memory disorders, neurodegenerative diseases, and other cognitive impairments.
Industry: Utilized in the development of new drugs targeting IRAP and related pathways
Mechanism of Action
HFI-437 exerts its effects by inhibiting insulin-regulated aminopeptidase (IRAP). IRAP is a type II transmembrane zinc protease that plays a role in regulating oxytocin levels, glucose uptake, and antigen cross-presentation. By inhibiting IRAP, HFI-437 enhances cognitive functions and memory. The molecular targets and pathways involved include the modulation of oxytocin and vasopressin levels, as well as the regulation of glucose transporter type 4 (GLUT4) trafficking .
Comparison with Similar Compounds
HFI-437 is unique compared to other IRAP inhibitors due to its non-peptidic nature and high potency. Similar compounds include:
HFI-419: Another potent IRAP inhibitor with similar cognitive-enhancing effects.
HFI-435: Exhibits similar inhibitory activity against IRAP.
Angiotensin IV (AngIV): A peptide-based IRAP inhibitor with different structural properties
HFI-437 stands out due to its non-peptidic structure, which offers advantages in terms of stability and bioavailability.
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O5/c1-3-29-23(28)21-20(15-10-14-6-4-5-7-18(14)24-12-15)17-9-8-16(27)11-19(17)30-22(21)25-13(2)26/h4-12,20,27H,3H2,1-2H3,(H,25,26) |
InChI Key |
YOODOXUTKZODHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=CC=CC=C4N=C3)C=CC(=C2)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


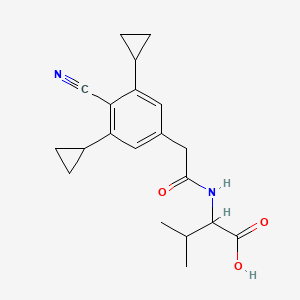
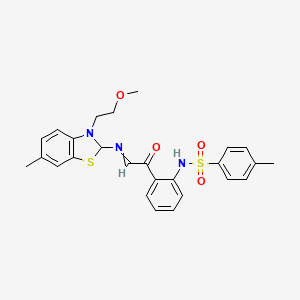
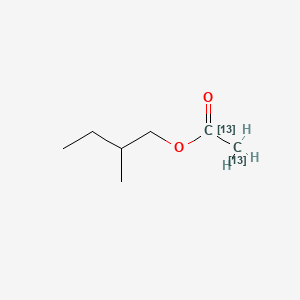
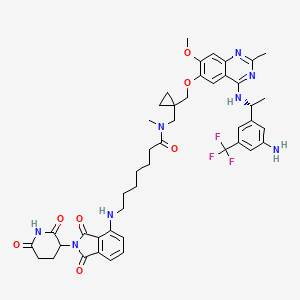
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
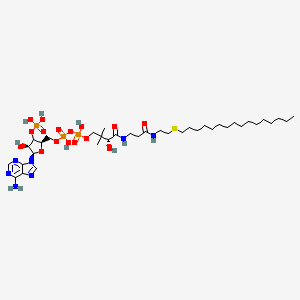
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)

